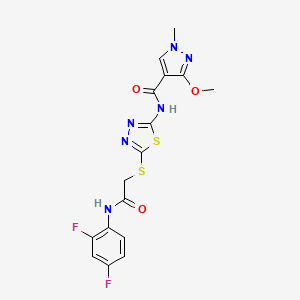

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N6O3S2/c1-24-6-9(14(23-24)27-2)13(26)20-15-21-22-16(29-15)28-7-12(25)19-11-4-3-8(17)5-10(11)18/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVBONCWBOIGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole moiety, which is known for its diverse biological activities. Its molecular formula is C19H20F2N4O3S, and it features several functional groups that contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the thiadiazole scaffold have shown significant anticancer properties. The mechanism is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a variety of pathogens. Studies reveal that thiadiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. For example, certain derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Anticancer Efficacy

In a study conducted by Sarafroz et al. (2019), several thiadiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific modifications in the thiadiazole structure enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in developing more potent anticancer agents.

Study 2: Antimicrobial Activity

A research article published by Gowda et al. (2020) explored the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The findings demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | Sarafroz et al., 2019 |

| Antimicrobial | Inhibition of bacterial growth | Gowda et al., 2020 |

| Anti-inflammatory | Modulation of cytokine production | Schenone et al., 2006 |

| Neuroprotective | Protection against oxidative stress | Skrzypeka et al., 2021 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects

- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in and .

- Pyrazole Modifications : The 3-methoxy-1-methylpyrazole in the target compound differs from the methyl or unsubstituted pyrazoles in and . Methoxy groups may reduce metabolic oxidation, extending half-life.

Pharmacological Inferences

- Kinase Inhibition : Pyrazole-carboxamides are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The methoxy group may enhance selectivity.

- Antimicrobial Activity : Thiadiazole-thioether motifs in and exhibit antimicrobial properties, suggesting a possible target pathway.

Physicochemical and Spectral Comparisons

- NMR Profiles : highlights that substituents on thiadiazole and pyrazole rings alter chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm). The target compound’s difluorophenyl group may induce distinct shifts in these regions, aiding structural validation.

- Lipophilicity: Fluorine and methoxy groups likely increase logP compared to non-fluorinated analogs, improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.